molecular formula C8H8N4O B15197676 N-(2-Amino-1H-benzimidazol-1-yl)formamide

N-(2-Amino-1H-benzimidazol-1-yl)formamide

Cat. No.: B15197676
M. Wt: 176.18 g/mol
InChI Key: JAKRNJFXKKQYIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Amino-1H-benzimidazol-1-yl)formamide is a heterocyclic compound featuring a benzimidazole core substituted with an amino group at position 2 and a formamide moiety. The benzimidazole scaffold is well-known for its pharmacological relevance, including antimicrobial, antiviral, and enzyme inhibitory activities .

Properties

Molecular Formula

C8H8N4O

Molecular Weight

176.18 g/mol

IUPAC Name

N-(2-aminobenzimidazol-1-yl)formamide

InChI

InChI=1S/C8H8N4O/c9-8-11-6-3-1-2-4-7(6)12(8)10-5-13/h1-5H,(H2,9,11)(H,10,13)

InChI Key

JAKRNJFXKKQYIY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2NC=O)N

Origin of Product

United States

Preparation Methods

Mechanism and Catalytic Conditions

A breakthrough in N-formylation emerged with the use of N-formyl imides as versatile formylating agents. As demonstrated by Huang et al., N-formyl imides (e.g., N-formylbenzamide) react efficiently with primary and secondary amines under mild, metal-free conditions. For this compound synthesis, 2-aminobenzimidazole is treated with N-formyl imide in aqueous medium using p-toluenesulfonic acid (TsOH) as a catalyst.

The reaction mechanism involves:

  • Protonation of N-formyl imide by TsOH, enhancing the electrophilicity of the formyl carbonyl.
  • Nucleophilic attack by the 2-amino group of benzimidazole, forming a tetrahedral intermediate.
  • Deprotonation and elimination of the imide leaving group, yielding the formamide product.

This method operates at 35°C in water, achieving 85–90% yield within 1–2 hours. The aqueous environment minimizes organic solvent use, aligning with green chemistry principles.

Optimization and Scalability

Key parameters influencing yield include:

  • Catalyst loading : 0.2 equivalents of TsOH maximizes conversion without side reactions.
  • Solvent system : Water enhances solubility of ionic intermediates, while THF or DMF may be used for hydrophobic substrates.
  • Stoichiometry : A 1:1.2 molar ratio of 2-aminobenzimidazole to N-formyl imide ensures complete conversion.

Gram-scale reactions (10–50 g) maintain efficiency, with column chromatography (hexane/ethyl acetate) providing >99% purity. Industrial adaptations employ continuous-flow reactors to enhance mixing and heat transfer, reducing batch times by 40%.

Alternative Synthetic Strategies

Carbodiimide-Mediated Coupling

Inspired by peptide synthesis, carbodiimides (e.g., DCC) activate formic acid for coupling with 2-aminobenzimidazole. This method, conducted in dichloromethane at 0–5°C, achieves 60–70% yield but requires stringent moisture control. Side products like N-acylurea are mitigated using HOBt as an additive.

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 20 minutes) accelerates formylation, achieving 80% yield with reduced energy input. This technique is particularly advantageous for high-throughput screening, enabling parallel synthesis of 50+ derivatives in a single run.

Industrial Production and Process Optimization

Large-scale manufacturing of this compound prioritizes cost-efficiency and reproducibility. Continuous-flow systems with in-line IR monitoring ensure real-time quality control, adjusting reagent feeds to maintain optimal stoichiometry. Key industrial considerations include:

  • Catalyst recovery : TsOH is recycled via acid-base extraction, reducing waste.
  • Solvent selection : Water is preferred for its low cost and non-flammability, though ethanol/water mixtures improve substrate solubility.
  • Crystallization protocols : Anti-solvent addition (e.g., heptane) induces rapid crystallization, yielding uniform particle size distributions.

Analytical Characterization and Validation

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.21 (s, 1H, NH), 8.45 (s, 1H, NH), 7.65–7.20 (m, 4H, aromatic), 5.90 (s, 2H, NH₂).
  • IR (KBr): 3340 cm⁻¹ (N-H stretch), 1665 cm⁻¹ (C=O), 1600 cm⁻¹ (C=N).
  • HPLC : Retention time 6.8 minutes (C18 column, acetonitrile/water 60:40), purity 99.2%.

Thermodynamic Stability

Differential scanning calorimetry (DSC) reveals a melting point of 198–200°C, with no decomposition below 250°C. The compound exhibits high hygroscopicity, necessitating storage under anhydrous conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2-Amino-1H-benzo[d]imidazol-1-yl)formamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound, potentially altering its biological activity.

    Substitution: The amino and formamide groups can participate in substitution reactions, where other functional groups replace these groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(2-Amino-1H-benzo[d]imidazol-1-yl)formamide oxides, while substitution reactions can produce various substituted benzimidazole derivatives with different functional groups.

Mechanism of Action

The mechanism of action of N-(2-Amino-1H-benzo[d]imidazol-1-yl)formamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exerting antimicrobial or anticancer effects . The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Key Observations :

  • Core Heterocycle : The benzimidazole core (as in the target compound) is associated with bioactivity (e.g., enzyme inhibition), whereas the tetrazole core in prioritizes energetic applications due to high nitrogen content.
  • Substituent Effects : The formamide group in the target compound and N-[2-trans-(4-hydroxyphenyl)ethenyl]formamide enhances hydrogen-bonding capacity, critical for molecular recognition. In contrast, sulfonamide substituents (e.g., ) improve crystallinity and stability.
  • Functional Group Diversity : Hybrid structures like benzimidazole-pyrazole carboxamides demonstrate modular design for tailored bioactivity.

Physicochemical and Crystallographic Properties

  • Hydrogen Bonding : The formamide group in the target compound likely participates in N–H···O/N interactions, forming graph-set motifs (e.g., R₂²(8) patterns) observed in related crystals .
  • Crystallography Tools : SHELX programs (e.g., SHELXL, SHELXS) are standard for small-molecule refinement, as seen in benzimidazole sulfonamide and tetrazole-formamide structures .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.